molecular formula C17H20O3 B3937285 2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene

2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene

Cat. No. B3937285
M. Wt: 272.34 g/mol
InChI Key: IQKQFRBIEZDNKU-UHFFFAOYSA-N
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Description

2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene, also known as Venlafaxine, is a chemical compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is commonly used as an antidepressant medication to treat major depressive disorders, anxiety disorders, and other mood disorders.

Mechanism of Action

2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects. 2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene also has weak activity on dopamine reuptake, but this is not thought to contribute significantly to its therapeutic effects.
Biochemical and Physiological Effects
2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene has been shown to have a number of biochemical and physiological effects. It increases the concentration of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. 2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene also modulates the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its efficacy in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also readily available and can be easily synthesized. However, 2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene has some limitations for lab experiments. It has a relatively short half-life, which may complicate dosing in animal studies. Additionally, it has a narrow therapeutic window, which may limit its use in certain experimental paradigms.

Future Directions

There are several future directions for the study of 2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene. One area of interest is the development of new formulations that can improve its pharmacokinetic properties. Another area of interest is the investigation of its potential use in the treatment of other disorders, such as chronic pain and substance use disorders. Finally, there is a need for further research into the underlying mechanisms of its therapeutic effects, which may lead to the development of more effective treatments for depression and anxiety disorders.
Conclusion
In conclusion, 2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene is a well-studied compound with a known mechanism of action. It has been shown to be effective in the treatment of depression and anxiety disorders, and has potential for use in other disorders. While it has some limitations for lab experiments, it remains a valuable tool for studying the neurobiology of mood and anxiety disorders. Further research into its pharmacokinetic properties and therapeutic mechanisms may lead to the development of new treatments for these disorders.

Scientific Research Applications

2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene has been extensively studied for its therapeutic effects on depression and anxiety disorders. It has been shown to be effective in the treatment of major depressive disorders, generalized anxiety disorder, social anxiety disorder, and panic disorder. 2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene has also been studied for its potential use in the treatment of neuropathic pain, hot flashes, and post-traumatic stress disorder.

properties

IUPAC Name

2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-13-8-9-14(2)17(12-13)20-11-10-19-16-7-5-4-6-15(16)18-3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKQFRBIEZDNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6475284

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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